molecular formula C20H19ClN2O2 B4994671 N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide

Cat. No.: B4994671
M. Wt: 354.8 g/mol
InChI Key: HSKCIELZJRQAQU-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the 8-hydroxyquinoline derivative, followed by its reaction with 4-chlorobenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to metal ions through the hydroxyl and quinoline groups, forming stable complexes. These complexes can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)benzamide: Similar structure but lacks the quinoline moiety.

    8-hydroxyquinoline: Shares the quinoline structure but lacks the chlorophenyl and propanamide groups.

    4-chlorobenzamide: Contains the chlorophenyl group but lacks the quinoline and propanamide moieties.

Uniqueness

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is unique due to its combination of the 4-chlorophenyl, 8-hydroxyquinoline, and 2-methylpropanamide groups. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)20(25)23-17(14-5-8-15(21)9-6-14)16-10-7-13-4-3-11-22-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKCIELZJRQAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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